molecular formula C8H17N B12545471 2,5-Dimethylhex-4-en-2-amine CAS No. 143721-40-8

2,5-Dimethylhex-4-en-2-amine

Cat. No.: B12545471
CAS No.: 143721-40-8
M. Wt: 127.23 g/mol
InChI Key: MBRSQOROHDVOGL-UHFFFAOYSA-N
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Description

2,5-Dimethylhex-4-en-2-amine is an organic compound characterized by the presence of a hexene backbone with two methyl groups and an amine group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dimethylhex-4-en-2-amine can be achieved through several methods. One common approach involves the nucleophilic substitution of haloalkanes with amines. For instance, the reaction of 6-methylhept-5-en-2-one with an amine in the presence of pyridine borane can yield the desired compound . The reaction conditions typically involve the use of dry solvents such as tetrahydrofuran (THF) and dimethylformamide (DMF), and the reactions are often carried out under a nitrogen atmosphere to prevent oxidation .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar nucleophilic substitution reactions. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 2,5-Dimethylhex-4-en-2-amine undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, the compound can react with molecular oxygen (O₂) to form different products depending on the reaction conditions .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as O₂ and reducing agents like sodium borohydride. The reactions are often carried out under controlled temperature and pressure conditions to achieve the desired products .

Major Products Formed: The major products formed from the reactions of this compound include cyclic ethers and hydroperoxyalkyl intermediates. For instance, the reaction with O₂ can lead to the formation of 2,2,5,5-tetramethyl-tetrahydrofuran and other cyclic compounds .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2,5-Dimethylhex-4-en-2-amine involves its interaction with molecular targets through its amine group. The compound can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the environment in which the compound is used .

Comparison with Similar Compounds

Properties

CAS No.

143721-40-8

Molecular Formula

C8H17N

Molecular Weight

127.23 g/mol

IUPAC Name

2,5-dimethylhex-4-en-2-amine

InChI

InChI=1S/C8H17N/c1-7(2)5-6-8(3,4)9/h5H,6,9H2,1-4H3

InChI Key

MBRSQOROHDVOGL-UHFFFAOYSA-N

Canonical SMILES

CC(=CCC(C)(C)N)C

Origin of Product

United States

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